
(2S)-1,1-difluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanol molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluoropropan-2-ol typically involves the fluorination of propanol derivatives. One common method is the reaction of 1,1-difluoro-2-propanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2S)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 1,1-difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of halogenated derivatives such as 1,1-dichloropropan-2-ol.
科学研究应用
(2S)-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
作用机制
The mechanism of action of (2S)-1,1-difluoropropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1-difluoroethanol: Similar structure but with one less carbon atom.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropanol: Fluorine atoms are attached to the second carbon instead of the first.
Uniqueness
(2S)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the position of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for applications requiring high selectivity and stability.
属性
分子式 |
C3H6F2O |
|---|---|
分子量 |
96.08 g/mol |
IUPAC 名称 |
(2S)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |
InChI 键 |
AKVKBTWZKYWPNV-REOHCLBHSA-N |
手性 SMILES |
C[C@@H](C(F)F)O |
规范 SMILES |
CC(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


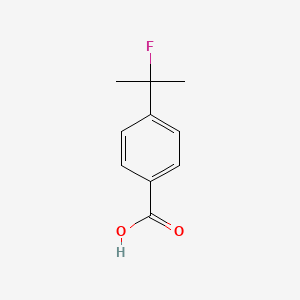


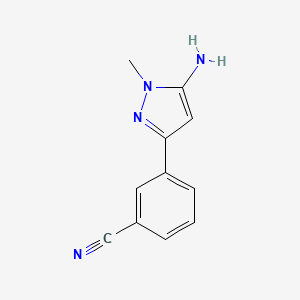
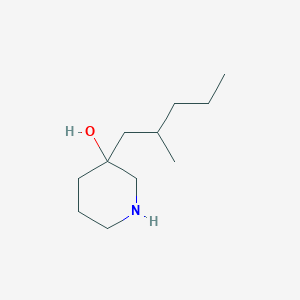
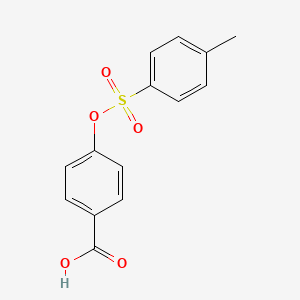
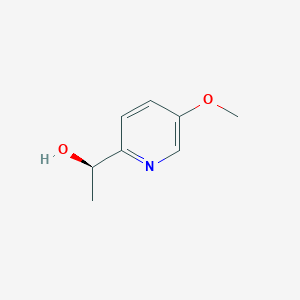
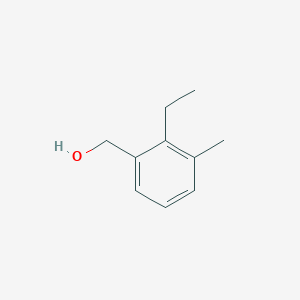
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
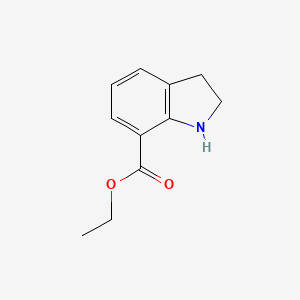
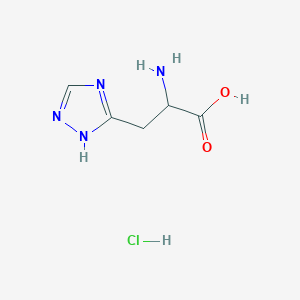
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
